molecular formula C20H24N2O3 B1426336 Z-DL-Phg-net2 CAS No. 1355476-23-1

Z-DL-Phg-net2

Cat. No.: B1426336
CAS No.: 1355476-23-1
M. Wt: 340.4 g/mol
InChI Key: WFSFAZSWTWDLSY-UHFFFAOYSA-N
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Properties

IUPAC Name

benzyl N-[2-(diethylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-22(4-2)19(23)18(17-13-9-6-10-14-17)21-20(24)25-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSFAZSWTWDLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Phg-net2 typically involves the reaction of benzyl chloroformate with 2-(diethylamino)-2-oxo-1-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-DL-Phg-net2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Z-DL-Phg-net2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-DL-Phg-net2 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-(diethylamino)-2-oxo-1-phenylethyl)carbamate
  • Phenylmethyl N-[2-(diethylamino)-2-oxo-1-phenylethyl]carbamate

Uniqueness

Z-DL-Phg-net2 is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Biological Activity

Z-DL-Phg-net2 (CAS Number: 1355476-23-1) is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in chemistry and biology. Its structure allows it to serve as a building block for more complex molecules and as a biochemical probe with potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly enzymes. It is known to inhibit certain enzymes by binding to their active sites, which blocks their activity and can influence various biochemical pathways. This inhibition can lead to significant therapeutic effects, making it a candidate for drug development.

The compound undergoes several types of chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can occur with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.

These reactions are crucial for understanding how this compound can be modified for enhanced biological activity or specificity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
Benzyl N-(2-(diethylamino)-2-oxo-1-phenylethyl)carbamateSimilar backboneLacks certain functional groups that affect reactivity
Phenylmethyl N-[2-(diethylamino)-2-oxo-1-phenylethyl]carbamateSimilar backboneDifferent side chain influences binding properties

This compound's specific chemical structure imparts distinct reactivity and binding properties, making it valuable in applications requiring precise molecular interactions.

Therapeutic Applications

Recent studies have investigated the potential therapeutic applications of this compound. For example, its role as a biochemical probe has been explored in various experimental settings. One study highlighted its effectiveness in modulating enzyme activity related to metabolic pathways, suggesting possible applications in treating metabolic disorders.

Toxicity and Efficacy

A significant aspect of research on this compound involves assessing its toxicity profile. Preliminary findings indicate that while some derivatives may exhibit toxicity towards both normal and cancer cells, specific modifications to the compound can enhance selectivity towards cancer cells. This selectivity is crucial for therapeutic applications where minimizing harm to normal cells is essential .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceKey Findings
Inhibition of specific enzymes leading to altered metabolic pathways.
Variations in toxicity profiles based on structural modifications.
Potential use in treating conditions associated with excessive gastric acid production.

These findings underscore the compound's versatility and potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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